Scientific Field: Chemical Engineering
Summary of the Application: The bioreduction of prochiral ketones offers efficient access to chiral secondary alcohols, which are potentially beneficial precursors for producing many biologically active compounds and natural products.
Methods of Application or Experimental Procedures: The bioreduction process was carried out using Lactobacillus fermentum BY35 as a biocatalyst.
Results or Outcomes: The optimum settings of the four culture parameters and the conversion rate (cr) and enantiomeric excess (ee) values were found using the proposed optimization model as followspH=6.5, temperature=25 °C, incubation period=38.5 h, agitation speed=200 rpm, the ee value=98.78%, and the cr value=98.92%.
Scientific Field: Organic Chemistry
Summary of the Application: 2-Methyl-1-phenylpropan-1-ol is used in the large-scale preparation of ®-and (S)-1-(2,4,6-triisopropylphenyl)ethanol.
Summary of the Application: 2-Methyl-1-phenyl-1-propene, a derivative of 2-Methyl-1-phenylpropan-1-ol, is used in the preparation of 2-bromo-2-methyl-1-phenylpropan-1-ol.
Scientific Field: Perfumery
Summary of the Application: 2-Methyl-1-phenylpropan-1-ol is used in perfumery for various flower notes (e.g., lilac, hyacinth, mimosa).
2-Methyl-1-phenylpropan-1-ol is an organic compound with the molecular formula and a CAS number of 611-69-8. It features a hydroxyl group (-OH) attached to a propyl chain, which is further substituted with a methyl group and a phenyl group. This compound is known for its unique structure that combines both aliphatic and aromatic characteristics, making it an interesting subject of study in organic chemistry.
2-Methyl-1-phenylpropan-1-ol itself does not have a known mechanism of action in biological systems. Its primary function is as a precursor for the synthesis of other bioactive molecules.
The synthesis of 2-methyl-1-phenylpropan-1-ol often involves reactions such as Grignard reactions or reductions of ketones, as detailed in various synthesis methods .
Several methods exist for synthesizing 2-methyl-1-phenylpropan-1-ol:
2-Methyl-1-phenylpropan-1-ol finds applications in various fields:
Several compounds share structural similarities with 2-methyl-1-phenylpropan-1-ol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Methylcyclohexanol | Cycloaliphatic alcohol | More cyclic structure; different physical properties |
2-Methylbutan-1-ol | Aliphatic alcohol | Straight-chain structure; less steric hindrance |
(R)-2-Methyl-1-phenypropanol | Chiral variant | Enantiomerically pure; used in asymmetric synthesis |
Benzyl alcohol | Aromatic alcohol | Simpler structure; lacks the additional methyl group |
Each compound has unique properties that differentiate them from 2-methyl-1-phenylpropan-1-ol, such as boiling points, solubility, and reactivity patterns.